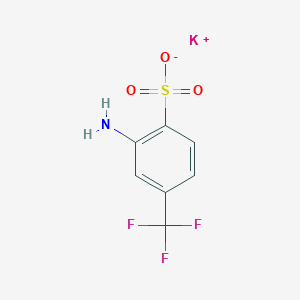![molecular formula C11H13ClN2O6S B7757479 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7757479.png)
2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid is an organic compound that features a sulfonamide group attached to a chloronitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorophenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrophenylamine.
Sulfonylation: The nitrated product is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide intermediate.
Alkylation: The final step involves the alkylation of the sulfonamide intermediate with 3-methylbutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 2-[(4-Amino-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid.
Substitution: 2-[(4-Substituted-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid derivatives.
Scientific Research Applications
2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt the enzyme’s normal function, providing insights into enzyme activity and potential therapeutic applications.
Comparison with Similar Compounds
- 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]benzoic acid
- 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]propanoic acid
Comparison:
- Structural Differences: While the core structure remains similar, variations in the alkyl chain length and functional groups can significantly impact the compound’s reactivity and biological activity.
- Uniqueness: 2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid’s specific combination of a chloronitrophenyl ring and a sulfonamide group attached to a branched alkyl chain makes it unique in its class, offering distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O6S/c1-6(2)10(11(15)16)13-21(19,20)7-3-4-8(12)9(5-7)14(17)18/h3-6,10,13H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXETXYDNKROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-benzylamino)-2H-[1,2,4]triazin-3-one](/img/structure/B7757406.png)

![5-(Benzylamino)-2-[(4-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757416.png)
![2-[(4-Bromophenoxy)methyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7757422.png)
![2-[(4-Bromophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757426.png)
![5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757428.png)
![2-[(4-Bromophenoxy)methyl]-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile](/img/structure/B7757441.png)


![N-[2-cyano-2-(triphenyl-lambda5-phosphanylidene)ethanethioyl]butanamide](/img/structure/B7757466.png)

![1-(4-Chlorophenyl)-2-[[4-(2,3-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7757474.png)
![benzyl-N-[(4-fluorophenyl)sulfonyl]cysteine](/img/structure/B7757480.png)
